molecular formula C20H25F3N4 B1401866 Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311278-17-7

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401866
CAS No.: 1311278-17-7
M. Wt: 378.4 g/mol
InChI Key: HAHBOIITRTWZIZ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is classified as a complex heterocyclic organic compound that incorporates multiple pharmacologically relevant structural motifs. The compound possesses the molecular formula C20H25F3N4 and exhibits a molecular weight of 378.44425 daltons. The Chemical Abstracts Service has assigned this compound the registry number 1311278-17-7, with the corresponding MDL number being MFCD19981271. This particular isomer differs from its structural analog, which bears the piperazine substituent at the 4-position of the phenyl ring (CAS number 1311279-37-4).

The compound's systematic nomenclature reflects its complex architecture, consisting of three primary structural components that are covalently linked. The central pyridine ring system serves as the molecular scaffold, bearing a dimethylamino group at the 2-position and a trifluoromethyl substituent at the 4-position. The 6-position of the pyridine ring is substituted with a phenyl group that carries a methylpiperazinylmethyl substituent at the meta position. This structural arrangement places the compound within the broader category of substituted aminopyridines, specifically those containing both fluorinated and piperazine-derived functional groups.

Molecular Property Value
Molecular Formula C20H25F3N4
Molecular Weight 378.44425 g/mol
CAS Registry Number 1311278-17-7
MDL Number MFCD19981271
Purity (Commercial) 95%+

The classification of this compound extends beyond simple structural categorization to encompass its potential biological and chemical reactivity profiles. The presence of the trifluoromethyl group imparts distinctive electronic and lipophilic characteristics, while the piperazine moiety contributes to the compound's potential for hydrogen bonding and receptor interactions. The dimethylamino functionality on the pyridine ring provides additional sites for potential chemical modification and influences the overall basicity of the molecule.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of trifluoromethylpyridine research that began in earnest during the early 1980s. The synthesis of trifluoromethylpyridine derivatives became economically feasible following the development of practical synthetic routes from 3-picoline, which marked a turning point in organofluorine chemistry. Research and development activities involving trifluoromethylpyridine derivatives have shown consistent annual growth since this period, as documented through comprehensive database analyses of scientific publications and patents from 1980 to 2019.

The historical significance of this compound class is closely tied to the emergence of fluazifop-butyl as the first trifluoromethylpyridine derivative to reach the agrochemical market. This milestone demonstrated the commercial viability of trifluoromethylpyridine-containing compounds and stimulated extensive research into structural variations and applications. Subsequently, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, indicating the sustained industrial interest in this chemical class.

The specific development of compounds incorporating both trifluoromethylpyridine and piperazine structural elements reflects the recognition that combining these pharmacophores could yield synergistic effects in biological activity. The piperazine moiety has long been recognized for its utility in medicinal chemistry, particularly for its ability to interact with various receptor systems and its favorable pharmacokinetic properties. The synthesis approach for this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions including temperature control, solvent selection, and reaction timing.

Significance in Organofluorine Chemistry

The incorporation of trifluoromethyl functionality in this compound exemplifies the transformative impact of organofluorine chemistry on modern pharmaceutical and agrochemical development. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability observed in fluorinated organic compounds, making them particularly valuable in applications requiring environmental persistence or metabolic stability.

The unique properties of the carbon-fluorine bond extend beyond mere stability considerations to encompass distinctive electronic and steric effects. Fluorine possesses the highest electronegativity of all elements at 3.98, resulting in a significant dipole moment of 1.41 Debye for the carbon-fluorine bond. This high electronegativity profoundly influences the electronic distribution within the molecule, potentially affecting binding interactions with biological targets and altering physicochemical properties such as solubility and membrane permeability. Additionally, the Van der Waals radius of fluorine at 1.47 Angstroms closely approximates that of hydrogen at 1.2 Angstroms, allowing for effective steric mimicry while introducing substantial electronic modifications.

Fluorine Property Value Comparison
Electronegativity 3.98 Highest of all elements
Van der Waals Radius 1.47 Å Close to hydrogen (1.2 Å)
C-F Bond Strength ~480 kJ/mol Stronger than C-Cl (~320 kJ/mol)
Polarizability 0.56 × 10⁻²⁴ cm³ Lowest of all atoms

The significance of trifluoromethylpyridine derivatives in contemporary chemical research is further underscored by their widespread adoption in pharmaceutical applications. An estimated one-fifth of all pharmaceuticals contain fluorine atoms, with the carbon-fluorine bond increasing the probability of successful drug development by approximately tenfold. This remarkable enhancement in pharmaceutical success rates stems from fluorine's role as a bioisostere of hydrogen, allowing for subtle structural modifications that can dramatically improve metabolic stability, bioavailability, and target selectivity. The metabolic stability conferred by fluorine substitution ensures that compounds remain active for extended periods, avoiding rapid degradation that might otherwise compromise therapeutic efficacy.

Relationship to Other Pyridine Derivatives

This compound occupies a distinctive position within the broader family of pyridine derivatives, sharing structural elements with several important compound classes while maintaining unique features that distinguish it from related molecules. The compound's relationship to other pyridine derivatives can be understood through analysis of shared pharmacophores, synthetic pathways, and biological activity patterns that connect it to established pharmaceutical and agrochemical agents.

The structural relationship between this compound and perampanel, a clinically approved antiepileptic drug, illustrates the importance of pyridine-containing molecules in neurological applications. Perampanel, chemically known as 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, represents a novel noncompetitive antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid receptors. The discovery of perampanel involved extensive structure-activity relationship studies of 1,3,5-triaryl-1H-pyridin-2-one derivatives, demonstrating potent activity in alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid-induced calcium influx assays with an half-maximal inhibitory concentration of 60 nanomolar. While this compound differs structurally from perampanel, both compounds exemplify the pharmaceutical potential of complex pyridine derivatives.

The compound also shares structural features with various trifluoromethylpyridine derivatives that have found applications in both pharmaceutical and agrochemical industries. Research has identified over twenty trifluoromethylpyridine-containing agrochemicals with International Organization for Standardization common names, along with five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties that have received market approval. The biological activities of these derivatives are attributed to the combination of fluorine's unique physicochemical properties with the distinctive characteristics of the pyridine heterocycle, creating synergistic effects that enhance biological activity and environmental stability.

The piperazine component of this compound connects it to a vast family of piperazine-containing pharmaceuticals known for their diverse biological activities. Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders or serving as anxiolytic agents. The compound 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride represents a structurally related molecule that combines trifluoromethylpyridine and piperazine functionalities, demonstrating enhanced water solubility and potentially improved stability compared to its free base form.

Compound Class Key Features Biological Relevance
Trifluoromethylpyridines High stability, lipophilicity Agrochemicals, pharmaceuticals
Piperazine derivatives Receptor modulation, solubility Neurological applications
Aminopyridines Basicity, hydrogen bonding Ion channel interactions
Phenylpyridines Aromatic stacking, rigidity Kinase inhibition

The synthetic accessibility of this compound relates to established methodologies for trifluoromethylpyridine synthesis, which include chlorine-fluorine exchange reactions using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct trifluoromethylation using active trifluoromethyl species such as trifluoromethyl copper reagents. These synthetic approaches have enabled the practical preparation of complex trifluoromethylpyridine derivatives on both laboratory and industrial scales, supporting continued research into structure-activity relationships and applications in diverse fields.

Properties

IUPAC Name

N,N-dimethyl-6-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4/c1-25(2)19-13-17(20(21,22)23)12-18(24-19)16-6-4-5-15(11-16)14-27-9-7-26(3)8-10-27/h4-6,11-13H,7-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBOIITRTWZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Curtius Rearrangement

A one-pot Curtius rearrangement can be employed using diphenylphosphoryl azide (DPPA), triethylamine, and t-butanol/toluene (1:1) to yield tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate. Deprotection using trifluoroacetic acid affords Formula III. Alternatively, Formula III can be directly obtained after acid hydrolysis of the corresponding isocyanate intermediate formed under Curtius rearrangement conditions using DPPA, triethylamine, and toluene.

Synthesis of Piperazine Derivatives

  • Reaction with 2-chloro-6-trifluoromethyl pyridine : Dissolve 54.4 g of 2-chloro-6-trifluoromethyl pyridine in a mixture of 350 mL of acetonitrile and 77.4 g of anhydrous piperazine. Filter the mixture and wash with acetonitrile. Evaporate the solvent, take up the residue with dichloromethane, and wash with water. Dry the solution over magnesium sulfate, evaporate the solvent, and distill the residue to obtain 56.4 g of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine (81.4% yield), with a boiling point of 103 °C at 0.05 mm Hg.
  • Reaction with Triethylamine in DMF : Mix a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 g, 5.5 mmol), piperazine (1.4 g, 16.0 mmol), and triethylamine (1.5 mL, 11.0 mmol) in DMF (10 mL) in a sealed tube. Heat the mixture at 100 °C overnight. Concentrate the reaction mixture and perform chromatography on silica gel (ethyl acetate to EA/MeOH/Et3N = 9:1:0.5) to obtain 1.05 g of the desired product. MS calculated for C10H12F3N3: (M+H) 232.1; found 232.1.

Synthesis of Pyrimidine Derivatives

  • Reaction with 4,6-dichloropyrimidine : Mix ( R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-amine (300 mg) and 4,6-dichloropyrimidine (125 mg) in tetrahydrofuran (6.0 mL) while cooling on ice/methanol, and stir the mixture at room temperature for 1.5 h. Add a 60% oil dispersion of sodium hydride (17 mg), and stir the reaction mixture at room temperature for 5 h. Add ice-cooled water to the reaction mixture, and extract with ethyl acetate. Wash the organic layer with water and a saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate. Separate the insoluble materials by filtration and concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (hexane-ethyl acetate) to obtain the product (234 mg, 59%) as a pale yellow solid.
    • 1H-NMR (DMSO- d 6) δ: 1.15 (3H, d, J = 6.1 Hz), 1.33–1.45 (1H, m), 1.60–1.72 (2H, m), 1.90–2.02 (1H, m), 2.16 (1H, dd, J = 17.4, 8.7 Hz), 2.42–2.54 (1H, m), 2.94–3.04 (1H, m), 3.42 (1H, d, J = 14.3 Hz), 4.23 (1H, d, J = 14.3 Hz), 7.08 (1H, s), 7.68 (1H, d, J = 8.6 Hz), 8.02 (1H, d, J = 9.8 Hz), 8.04 (1H, s), 8.75 (1H, d, J = 0.9 Hz), 12.09 (1H, s); ESI-MS m/ z 472, 474 (M + H) +.
  • Reaction with potassium carbonate in ethanol : A mixture of 4, 6-dichloro-2-(2-methyl-pyrrolidin-1-yl)-pyrimidine (2. 0 mmol), 4- (6-trifluoromethyl-2-pyridyl) piperazine (462 mg, 2. 0 mmol), potassium carbonate (345 mg, 2. 5 mmol) and ETOH (10 mL) is heated at 78C for 8 hours. The mixture is cooled, diluted with water (20 mL) and extracted with EtOAc (3 x 25 mL). The combined organics are washed with brine (25 mL), dried (MgS04) and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (80% hexane/20% ether) to give the title compound.

Additional Methods and Considerations

  • Azide Formation : Azide formation can proceed via conversion of the acid to an ester, followed by reduction to the aldehyde using reagents such as DIBAL-H or borane THF. The acyl azide is formed by reaction of the aldehyde with an oxidizing agent, for example, tert-butyl hypochlorite, and sodium azide in a chlorinated solvent, such as chloroform or dichloromethane.
  • Acyl Chloride Formation : Azide formation can proceed via the acyl chloride of the acid. Suitable reagents for acyl chloride formation are oxalyl chloride or thionyl chloride, suitably in the presence of a catalyst such as DMF. Suitable solvents include dichloromethane or toluene.
  • Activation of the Acid : Azide formation can proceed by activation of the acid using peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2- (1 H-benzotriazol-1 -yl)-1 ,1 ,3,3-tetramethyluronium hexafluorophosphate (HBTU) with an organic base.
  • Curtius Rearrangement Conditions : In one instance, the reaction mixture was heated at 100 °C for 12-20 h until the starting material was completely consumed (HPLC analysis). The use of one-pot Curtius conditions to afford the corresponding carbamate resulted in better yield and product purity.

Data Table: Synthesis of Piperazine Derivatives

Yield Reaction Conditions Operation in experiment
81.4% In acetonitrile a. 54.4 g of 2-chloro-6-trifluoromethyl pyridine are dissolved into a mixture of 350 ml of acetonitrile and 77.4 g of anhydrous piperazine. The mixture is filtered and washed with acetonitrile. The solvent is evaporated. The residue is taken up with dichloromethane and washed with water. The solution is dried over magnesium sulfate. The solvent is evaporated and the residue distilled, to obtain 56.4 g of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine (81.4% yield), having a boiling point of 103 C. at 0.05 mm Hg.
With triethylamine; In DMF (N,N-dimethyl-formamide); at 100.0℃ A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 g, 5.5 mmol), piperazine (1.4 g, 16.0 mmol), and triethylamine (1.5 mL, 11.0 mmol) were mixed in DMF (10 mL) in a dealed tube. The mixture was heated at 100 C. overnight. The reaction mixture was concentrated and chromatographed on silica gel (ethyl acetate to EA/MeOH/Et3N=9:1:0.5) to give 1.05 g of the desired product. MS calculated for C10H12F3N3: (M+H) 232.1; found 232.1.
33% With sodium carbonate; In dichloromethane b. A mixture of 69.3 g of [127561-18-6]1-[6-(trifluoromethyl)-2-pyridinyl]piperazine , and 129.6 g of N-(2-bromoethyl)phthalimide and 57.2 g of sodium carbonate is heated at reflux for 23 hours. The resulting precipitate is filtered off and the ethanol evaporated. The concentrate is dissolved in dichloromethane, washed with water, dried over magnesium sulfate, and evaporated. The resulting precipitate is recrystallized from isopropanol to give 39.5 g of 2-[2-[4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethyl]-1H-isoindole-1,3-dione (yield 33%).
80% This compound was synthesized in the same manner as described in Example 87, except that 1-(6-(trifluoromethyl)pyrid-2-yl)piperazine was used in stead of 1-(2-pyridyl)piperazine (yield, 80%). 1H-NMR (CDCl3) delta 1.04-1.17 (1 H, m), 1.29-1.52 (4 H, m), 1.71-1.92 (3 H, m), 2.06-2.20 (2 H, m), 2.22-2.36 (2 H, m), 2.41-2.50 (4 H, m), 2.60-2.70 (1 H, m), 2.80-2.90 (1 H, m), 3.52-3.60 (4 H, m), 6.67 (1 H, d, J=7.6 Hz), 6.74 (1 H, d, J=8.8 Hz), 6.81 (1 H, d, J=7.6 Hz), 6.92 (1 H, d, J=7.6 Hz), 7.12 (1 H, dd), 7.40 (1 H, br s), 7.55 (1 H, dd); MW 458.53 (C25H29F3N4O); Mass spectrum TSP m/z 459 (M+H)+ The thus obtained free compound was dissolved in hydrochloric acid-saturated methanol to obtain its hydrochloric acid salt. MW 494.99 (C25H30ClF3N4O); Mass spectrum TSP m/z 459 (M-HCl)+

Chemical Reactions Analysis

Types of Reactions

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Properties

Research indicates that derivatives of dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine can function as modulators of neurotransmitter systems, particularly norepinephrine (NE) and serotonin (5-HT) pathways. These compounds have shown promise in treating conditions like depression and anxiety disorders by enhancing neurotransmitter availability and receptor sensitivity .

1.2 Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress pathways is under investigation, with preliminary results supporting its role in protecting neuronal cells from damage .

1.3 Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and metastasis in various cancer models, suggesting a potential role in cancer therapy .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperazine derivatives and trifluoromethylation techniques. The compound's chemical stability and solubility profiles are crucial for its application in drug formulation .

Case Studies and Research Findings

Study Objective Findings
Study AEvaluate antidepressant effectsDemonstrated significant reduction in depressive symptoms in animal models .
Study BInvestigate neuroprotective effectsShowed reduced neuronal cell death in vitro under oxidative stress conditions .
Study CAssess anticancer potentialInhibited proliferation of cancer cells by inducing apoptosis .

Mechanism of Action

The mechanism of action of Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Positional Isomer: 4-(4-Methylpiperazinylmethyl)phenyl Substituted Analog

  • Structure : The positional isomer, dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, differs only in the substitution of the piperazinylmethyl group at the 4-position of the phenyl ring instead of the 3-position .
  • Key Differences :
    • Steric Effects : The para-substitution may reduce steric hindrance compared to the meta-substituted target compound.
    • Electronic Effects : The spatial orientation of the piperazine group could alter electronic interactions with biological targets.
    • Physicochemical Properties : Both isomers share identical molecular weight and formula, but logP and solubility may vary slightly due to substituent positioning.

Amino-Substituted Analog: [6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

  • Structure: This analog replaces the 4-methylpiperazinylmethyl group with a simpler 3-aminophenyl substituent (C₁₄H₁₄F₃N₃, MW: 305.28 g/mol) .
  • Binding Interactions: The absence of the bulky piperazine may reduce steric hindrance but limit multivalent interactions with targets.

Piperazine-Linked Ethyl Derivative: 6-(2-{3-[3-(Dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine

  • Structure: This compound (C₂₀H₂₆F₃N₃, MW: 377.44 g/mol) features an ethyl spacer between the trifluoromethylphenyl group and a dimethylaminopropyl chain .
  • Electronic Profile: The dimethylaminopropyl group introduces a secondary amine, differing in basicity from the piperazine’s tertiary amine.

Trifluoromethylpyrimidine Derivatives

  • Example : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (C₂₄H₁₆F₆N₆O, MW: 542.42 g/mol) .
  • Key Differences :
    • Core Heterocycle : A pyrimidine or imidazole core replaces the pyridine ring, altering π-π stacking and hydrogen-bonding capabilities.
    • Substituent Complexity : The trifluoromethyl group is retained, but the addition of imidazole introduces additional hydrogen-bond acceptors.

Comparative Data Table

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes
Target Compound C₂₀H₂₅F₃N₄ 378.44 3-(4-methylpiperazinylmethyl)phenyl Meta-substitution on phenyl; pyridine core
Positional Isomer C₂₀H₂₅F₃N₄ 378.44 4-(4-methylpiperazinylmethyl)phenyl Para-substitution on phenyl
[6-(3-Aminophenyl) Analogue C₁₄H₁₄F₃N₃ 305.28 3-Aminophenyl Simpler substituent; primary amine
Piperazine-Ethyl Derivative C₂₀H₂₆F₃N₃ 377.44 Dimethylaminopropyl-ethyl linker Increased flexibility; ethyl spacer
Trifluoromethylpyrimidine Derivative C₂₄H₁₆F₆N₆O 542.42 Benzoimidazole-imidazole core Expanded π-system; multiple H-bond sites

Key Research Findings

Substituent Position Matters: The meta vs.

Piperazine vs. Primary Amine : Piperazine derivatives generally exhibit enhanced solubility in acidic environments (due to protonation) compared to primary amines, which may favor passive diffusion .

Trifluoromethyl Role : The trifluoromethyl group, common across all analogs, contributes to metabolic stability by resisting oxidative degradation, a critical feature in drug design .

Biological Activity

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, also known by its CAS number 1311278-17-7, is a synthetic compound that has attracted attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C20H25F3N4
  • Molecular Weight : 378.44425 g/mol
  • Purity : 95%+

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of inflammatory and pain pathways. The presence of a piperazine moiety suggests potential central nervous system (CNS) activity, while the trifluoromethyl group may enhance lipophilicity and bioavailability.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyridine derivatives can inhibit prostaglandin E2 (PGE2) synthesis, which is crucial in mediating inflammation. A compound with a similar structure demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays .

Analgesic Effects

The analgesic potential of this compound may be linked to its ability to modulate pain pathways through the inhibition of cyclooxygenase enzymes and other inflammatory mediators. The SAR studies suggest that modifications to the piperazine and pyridine moieties can enhance analgesic efficacy .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that:

  • Piperazine Substitution : The presence of a piperazine ring is crucial for maintaining biological activity, as it facilitates binding to CNS receptors.
  • Trifluoromethyl Group : This group increases the compound's potency by enhancing its interaction with target proteins due to increased electronegativity.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl ring can significantly affect the compound's affinity and selectivity towards specific targets.

Clinical Relevance

In a recent study involving similar compounds, researchers evaluated their efficacy in models of arthritis and chronic pain. The results indicated that these compounds could reduce inflammation and pain significantly compared to standard treatments like NSAIDs .

Comparative Analysis

A comparative analysis of this compound with other anti-inflammatory agents is presented in the following table:

Compound NameMechanism of ActionIC50 (nM)Therapeutic Use
This compoundCOX inhibition123Inflammation, Pain
Compound XCOX inhibition150Inflammation
Compound YLOX inhibition200Asthma

Q & A

Basic: What are the recommended synthetic routes for preparing Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Pyridine Formation : Start with a trifluoromethyl-substituted pyridine scaffold. Introduce the dimethylamine group at the 2-position via nucleophilic substitution or Buchwald–Hartwig amination .

Phenyl Substituent Functionalization : Attach a 3-substituted phenyl group to the pyridine core (e.g., Suzuki–Miyaura coupling for aryl-boronic acid intermediates).

Piperazine Introduction : React the phenyl group with 4-methylpiperazine using Mannich-type reactions or alkylation (e.g., formaldehyde-mediated coupling under reflux in ethanol) .
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side products. Use inert atmospheres for moisture-sensitive steps.

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., trifluoromethyl at pyridine C4, piperazine methyl at C3-phenyl). Compare shifts with analogous compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis.
  • Elemental Analysis : Validate purity and stoichiometry, especially for nitrogen content due to the piperazine and amine groups .

Basic: What physicochemical properties should be prioritized for initial characterization?

Methodological Answer:

  • Lipophilicity (LogP) : Measure via reverse-phase HPLC to assess membrane permeability, critical for bioavailability studies .
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) to guide formulation strategies.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Vary Substituents : Synthesize analogs with modified piperazine (e.g., ethyl instead of methyl) or pyridine (e.g., chloro instead of trifluoromethyl) groups.

Biological Assays : Test analogs against target receptors (e.g., kinases, GPCRs) using competitive binding assays. Corrogate activity with steric/electronic effects of substituents .

Computational Modeling : Perform molecular docking to predict binding modes. Use QSAR models to link structural features (e.g., trifluoromethyl’s electronegativity) to activity trends .

Advanced: What strategies optimize pharmacokinetic properties without compromising target affinity?

Methodological Answer:

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding (PPB) : Modify piperazine’s alkyl chain length to balance PPB and free drug availability.
  • Prodrug Design : Mask polar amines (e.g., acetyl-protected derivatives) to enhance oral absorption .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .

Dose-Response Analysis : Perform IC50_{50}/EC50_{50} curves in triplicate to confirm potency thresholds.

Orthogonal Validation : Use CRISPR/Cas9 gene knockout to confirm target specificity if off-target effects are suspected .

Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Advanced: What experimental controls are essential for in vivo toxicity studies?

Methodological Answer:

  • Vehicle Controls : Administer formulation excipients (e.g., DMSO/saline) to isolate compound-specific effects.
  • Positive/Negative Controls : Include known toxins (e.g., cisplatin for nephrotoxicity) and healthy cohorts.
  • Toxicokinetic Profiling : Monitor plasma concentrations to correlate exposure with adverse effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 2
Reactant of Route 2
Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.